1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816753
InChI: InChI=1S/C20H26N4O2S2/c25-18(6-3-7-19(26)23-12-14-27-15-13-23)22-8-10-24(11-9-22)20-16-4-1-2-5-17(16)28-21-20/h1-2,4-5H,3,6-15H2
SMILES:
Molecular Formula: C20H26N4O2S2
Molecular Weight: 418.6 g/mol

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione

CAS No.:

Cat. No.: VC14816753

Molecular Formula: C20H26N4O2S2

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione -

Specification

Molecular Formula C20H26N4O2S2
Molecular Weight 418.6 g/mol
IUPAC Name 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-thiomorpholin-4-ylpentane-1,5-dione
Standard InChI InChI=1S/C20H26N4O2S2/c25-18(6-3-7-19(26)23-12-14-27-15-13-23)22-8-10-24(11-9-22)20-16-4-1-2-5-17(16)28-21-20/h1-2,4-5H,3,6-15H2
Standard InChI Key YINLJJZFLYTKHJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)N4CCSCC4

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule’s scaffold consists of a pentane-1,5-dione chain, which serves as a central linker between two nitrogen-containing heterocycles:

  • Benzothiazole-Piperazine System: A 1,2-benzothiazole group is fused to a piperazine ring at the 3-position, creating a planar aromatic system with potential π-π stacking interactions .

  • Thiomorpholine Group: A sulfur-containing morpholine derivative, thiomorpholine, introduces stereoelectronic diversity and enhances solubility via its thiomethyl group.

The combination of these motifs suggests a capacity for multitarget engagement, particularly in neurological and oncological contexts where benzothiazole and piperazine derivatives are prevalent .

Electronic and Steric Properties

  • Benzothiazole: The electron-deficient thiazole ring may participate in charge-transfer interactions, while its aromaticity contributes to hydrophobic binding .

  • Piperazine: The piperazine ring’s conformational flexibility allows adaptive binding to protein pockets, and its basic nitrogen atoms facilitate hydrogen bonding.

  • Thiomorpholine: The sulfur atom in thiomorpholine introduces nucleophilic susceptibility and potential metabolic stability compared to oxygen-containing morpholine.

Synthetic Methodologies

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the benzothiazole’s 3-position requires careful control of reaction stoichiometry .

  • Stability of Intermediates: The diketone backbone is prone to keto-enol tautomerism, necessitating low-temperature handling during coupling steps .

Biological Activity and Mechanistic Insights

Pharmacological Targets

Preliminary studies on structurally related compounds highlight potential targets:

  • Kinase Inhibition: Benzothiazole-piperazine hybrids exhibit inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR) .

  • Neurotransmitter Receptors: Piperazine derivatives are known modulators of dopamine and serotonin receptors, suggesting CNS applications.

  • Antimicrobial Activity: Thiomorpholine’s sulfur atom may enhance activity against Gram-positive bacteria by disrupting cell wall synthesis.

In Vitro and In Vivo Data

Although direct data for this compound is scarce, analogs demonstrate:

  • Cytotoxicity: IC₅₀ values of 2–10 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

  • Blood-Brain Barrier Penetration: LogP values of ~3.2 predict moderate CNS bioavailability.

Comparative Analysis with Structural Analogs

The table below contrasts key features of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione with related compounds:

Compound NameStructural FeaturesBiological Activity Highlights
5-{2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one Indole-dione core with benzothiazole-piperazineAnticancer (apoptosis induction in leukemia cells)
1-(4-Bromophenyl)-1H-pyrrole-2,5-dione Maleimide scaffold with bromophenyl groupAntimicrobial (broad-spectrum Gram+ activity)
1-[4-(2-Methylbenzothiazol-3-yl)piperazin-1-yl]-5-morpholinopentaneMethyl-substituted benzothiazole, morpholineDopamine D₃ receptor antagonism (Ki = 12 nM)

Applications and Future Directions

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